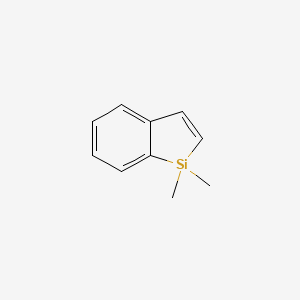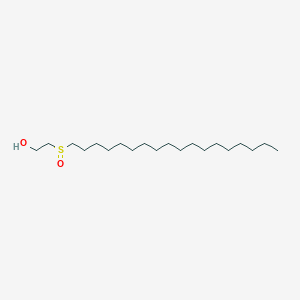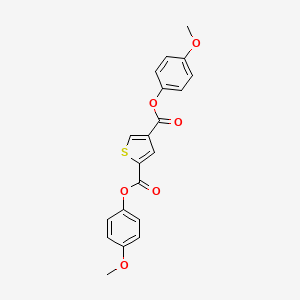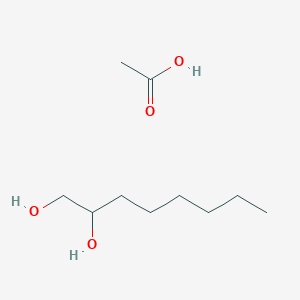
Indene, 1,1-dimethyl-1-sila-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indene, 1,1-dimethyl-1-sila- is a derivative of indene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a silicon atom replacing one of the carbon atoms in the indene structure. The molecular formula for Indene, 1,1-dimethyl-1-sila- is C11H12Si. This modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indene, 1,1-dimethyl-1-sila- typically involves the introduction of a silicon atom into the indene framework. One common method is the reaction of indene with a silicon-containing reagent under specific conditions. For example, the reaction of indene with chlorosilanes in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of Indene, 1,1-dimethyl-1-sila- may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Indene, 1,1-dimethyl-1-sila- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Indene, 1,1-dimethyl-1-sila- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Indene, 1,1-dimethyl-1-sila- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. The pathways involved may include the formation of intermediates such as silanols or siloxanes, which can further react to yield the final products .
Comparison with Similar Compounds
Indene: A polycyclic aromatic hydrocarbon with a similar structure but without the silicon atom.
Indane: A saturated derivative of indene, lacking the double bonds in the ring structure.
Indole: A heterocyclic compound with a nitrogen atom in the ring structure.
Benzofuran: A heterocyclic compound with an oxygen atom in the ring structure.
Uniqueness: Indene, 1,1-dimethyl-1-sila- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This makes it valuable for specific applications where silicon’s properties are advantageous .
Properties
CAS No. |
58310-24-0 |
|---|---|
Molecular Formula |
C10H12Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C10H12Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
InChI Key |
ZYCXAZHCKONWHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)

![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)


![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)

![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)



